molecular formula C8H9N3S B13326337 1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine

1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine

Cat. No.: B13326337
M. Wt: 179.24 g/mol
InChI Key: OWSMNKCQDQUCLD-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine is a heterocyclic compound that features both thiophene and imidazole rings Thiophene is a five-membered ring containing sulfur, while imidazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine typically involves the formation of the thiophene and imidazole rings followed by their coupling. One common method is the Paal-Knorr synthesis for the thiophene ring, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The final step involves coupling the thiophene and imidazole rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted thiophene and imidazole derivatives .

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiophene and imidazole rings can interact with various biological pathways, influencing processes like cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine is unique due to the combination of thiophene and imidazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other thiophene or imidazole derivatives .

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)imidazol-2-amine

InChI

InChI=1S/C8H9N3S/c9-8-10-3-4-11(8)6-7-2-1-5-12-7/h1-5H,6H2,(H2,9,10)

InChI Key

OWSMNKCQDQUCLD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C=CN=C2N

Origin of Product

United States

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